5-O-phosphono-alpha-D-ribofuranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-phosphono-alpha-D-ribofuranose typically involves the phosphorylation of alpha-D-ribose. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled pH and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation of ribose. This method is preferred due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-O-phosphono-alpha-D-ribofuranose can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, neutral pH.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of ribonic acid derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted ribofuranose derivatives.
Scientific Research Applications
Chemistry: 5-O-phosphono-alpha-D-ribofuranose is used as a precursor in the synthesis of various nucleotides and nucleotide analogs .
Biology: In biological research, this compound is essential for studying metabolic pathways involving nucleotides and their derivatives .
Medicine: It is used in the development of therapeutic agents targeting nucleotide metabolism disorders .
Industry: In the industrial sector, this compound is utilized in the production of nucleotide-based products, including pharmaceuticals and dietary supplements .
Mechanism of Action
The mechanism of action of 5-O-phosphono-alpha-D-ribofuranose involves its role as a substrate in enzymatic reactions. It participates in the transfer of the phosphoribosyl group to various acceptor molecules, facilitating the biosynthesis of nucleotides . Key enzymes involved include hypoxanthine-guanine phosphoribosyltransferase and orotate phosphoribosyltransferase .
Comparison with Similar Compounds
- 5-Phospho-alpha-D-ribose 1-diphosphate
- Phosphoribosyl pyrophosphate
- Phosphoribosylpyrophosphate
Comparison: While these compounds share structural similarities with 5-O-phosphono-alpha-D-ribofuranose, they differ in their specific functional groups and roles in metabolic pathways. This compound is unique in its specific involvement in the biosynthesis of both purine and pyrimidine nucleotides .
Properties
CAS No. |
34980-65-9 |
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Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5+/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-AIHAYLRMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
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